molecular formula C14H18O2 B14469825 4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol CAS No. 69629-21-6

4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol

Cat. No.: B14469825
CAS No.: 69629-21-6
M. Wt: 218.29 g/mol
InChI Key: YRTJDFIGZGHQFZ-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol is an organic compound characterized by a benzene ring attached to a cyclohexene ring with a hydroxyl group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol typically involves the reaction of benzene derivatives with cyclohexene derivatives under specific conditions. One common method is the acid-catalyzed alkylation of benzene with cyclohexene, followed by hydroxylation and ethanol addition .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where benzene and cyclohexene are reacted in the presence of catalysts such as sulfuric acid or aluminum chloride. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar structure but lacks the benzene ring.

    Benzyl alcohol: Contains a benzene ring but lacks the cyclohexene ring.

    4-Phenylcyclohexene: Similar structure but lacks the hydroxyl group.

Uniqueness

4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol is unique due to the presence of both a benzene ring and a cyclohexene ring with a hydroxyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

69629-21-6

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)phenyl]cyclohex-2-en-1-ol

InChI

InChI=1S/C14H18O2/c15-9-8-11-4-6-12(7-5-11)13-2-1-3-14(16)10-13/h4-7,10,14-16H,1-3,8-9H2

InChI Key

YRTJDFIGZGHQFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C(C1)C2=CC=C(C=C2)CCO)O

Origin of Product

United States

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